molecular formula C24H15BrN2OS B2762112 (Z)-3-bromo-N-(3-(4-phenylthiazol-2-yl)-2H-chromen-2-ylidene)aniline CAS No. 329688-30-4

(Z)-3-bromo-N-(3-(4-phenylthiazol-2-yl)-2H-chromen-2-ylidene)aniline

Cat. No. B2762112
CAS RN: 329688-30-4
M. Wt: 459.36
InChI Key: TXKXDPILFBXAOK-RWEWTDSWSA-N
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Description

The compound you’re asking about is a complex organic molecule that contains several functional groups, including a bromine atom, an aniline group, a phenylthiazolyl group, and a chromenylidene group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using spectroscopic techniques such as NMR and IR, as well as elemental analysis .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. For example, the bromine atom might be involved in substitution reactions, while the aniline group might undergo reactions typical of amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would likely be determined experimentally .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it might interact with certain proteins or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity and reactivity. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

Future research on this compound could involve optimizing its synthesis, studying its reactivity, investigating its potential uses, and assessing its safety .

properties

IUPAC Name

N-(3-bromophenyl)-3-(4-phenyl-1,3-thiazol-2-yl)chromen-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15BrN2OS/c25-18-10-6-11-19(14-18)26-23-20(13-17-9-4-5-12-22(17)28-23)24-27-21(15-29-24)16-7-2-1-3-8-16/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKXDPILFBXAOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C3=CC4=CC=CC=C4OC3=NC5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-bromo-N-(3-(4-phenylthiazol-2-yl)-2H-chromen-2-ylidene)aniline

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